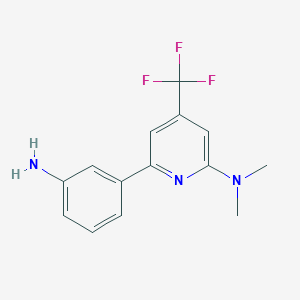

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of aromatic compounds bearing a trifluoromethyl group was first reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride . The same transformation using hydrogen fluoride was subsequently achieved under liquid-phase reaction conditions in the 1930s .Molecular Structure Analysis

The molecular structure of “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of the compound .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are reported to exhibit a wide range of pharmacological applications . They are known to have antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, and antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have been reported to have antimicrobial and antifungal properties.

Antiparasitic Applications

Pyrimidine derivatives have been reported to have antiparasitic properties .

Diuretic Applications

Pyrimidine derivatives have been reported to have diuretic properties .

Antitumor Applications

Pyrimidine derivatives have been reported to have antitumor properties .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests .

Pharmaceutical Applications

Zukünftige Richtungen

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Eigenschaften

IUPAC Name |

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-4-3-5-11(18)6-9/h3-8H,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPZRVRGKNBIRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)